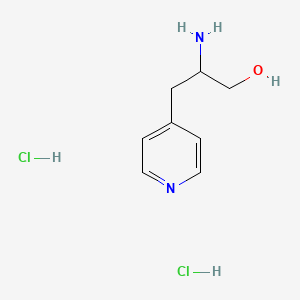

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride

描述

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a solid substance that is typically stored at low temperatures and protected from light to maintain its stability . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amino alcohols under controlled conditions. One common method involves the use of pyridine-4-carboxaldehyde, which is reacted with 2-amino-1-propanol in the presence of a reducing agent to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with consistent quality .

化学反应分析

Types of Reactions

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can result in halogenated or alkylated derivatives .

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

Reagent in Organic Reactions

- It is employed as a reagent in organic synthesis, facilitating the formation of other chemical entities. For instance, it can react with electrophiles due to its nucleophilic amino group, making it useful in the development of pharmaceuticals and agrochemicals.

Biological Applications

Enzyme Inhibition Studies

- Research has indicated that 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride exhibits potential as an enzyme inhibitor. Studies have focused on its interaction with specific enzymes, providing insights into its mechanism of action and potential therapeutic benefits.

Receptor Binding Studies

- The compound has been investigated for its ability to bind to various biological receptors. Its structure allows it to form hydrogen bonds with receptor sites, which can modulate biological pathways and lead to significant physiological effects.

Medicinal Applications

Potential Therapeutic Uses

- Ongoing research suggests that this compound may have therapeutic applications in treating cognitive disorders such as Alzheimer's disease and other dementias. Its mechanism of action involves modulation of neurotransmitter systems, which is critical for cognitive function.

Analgesic Properties

- A patent has noted the use of related compounds for pain management, indicating that derivatives of this compound may also possess analgesic properties. This opens avenues for developing new pain relief medications.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various transformations makes it valuable for synthesizing compounds used in pharmaceuticals and agricultural products.

Buffering Agent in Cell Cultures

- This compound is also recognized as a non-ionic organic buffering agent used in cell culture applications. It helps maintain pH levels within a desirable range (6–8.5), which is critical for cell viability and experimental consistency.

Case Studies

作用机制

The mechanism of action of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological disorders .

相似化合物的比较

Similar Compounds

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride: This compound features a pyrrolidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.

Uniqueness

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is unique due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

生物活性

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by an amino group, a hydroxyl group, and a pyridine ring, enables interactions with various biological targets, including receptors and enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its ability to modulate the activity of specific molecular targets within cells. The compound can bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways. This interaction may offer therapeutic benefits for neurological disorders by enhancing or inhibiting neurotransmitter activity.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may affect neurotransmitter systems, which is crucial for treating conditions like depression and anxiety.

- Enzyme Interaction : It can interact with various enzymes, potentially altering metabolic pathways and cellular functions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Neuropharmacology :

- Exhibits potential effects on neurotransmitter systems, indicating relevance for neurological disorders.

- May enhance cognitive functions through modulation of synaptic transmission.

-

Antioxidant Properties :

- The compound shows antioxidant activity, which can protect cells from oxidative stress and damage.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study investigated the effects of this compound on neuronal signaling pathways. It was found that the compound significantly modulated the release of neurotransmitters in vitro, leading to enhanced synaptic plasticity. These findings suggest its potential as a therapeutic agent for cognitive enhancement and neuroprotection.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound distinguishes it from similar compounds. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(pyridin-2-yl)propan-1-ol | Different position of the pyridine ring | Varies; less neuroactive |

| 3-Amino-3-(pyridin-4-yl)propan-1-ol | Similar but with altered functional groups | Potentially similar effects |

This comparison highlights how slight modifications in structure can lead to significant differences in biological activity.

常见问题

Q. Basic: What are the recommended synthetic routes for 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution of pyridine derivatives with amino alcohols. Key variables include:

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps to reduce intermediates like Schiff bases .

- Temperature control : Maintain 0–5°C during amine protection/deprotection to minimize side reactions .

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the dihydrochloride salt .

Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of pyridine precursor to amino alcohol) and monitoring pH during salt formation (target pH 4–5) .

Q. Advanced: How can contradictions between experimental NMR data and computational predictions be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, proton exchange, or conformational flexibility. Address these by:

- Solvent standardization : Use deuterated DMSO or D₂O for NMR to match computational solvent models .

- DFT calculations : Perform geometry optimization at the B3LYP/6-31G* level to predict coupling constants and compare with experimental H NMR .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify rotamers or tautomers causing signal splitting .

Q. Basic: What safety protocols are critical for handling hygroscopic derivatives of this compound?

Methodological Answer:

- Storage : Use desiccators with silica gel or molecular sieves at –20°C to prevent deliquescence .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. Advanced: What strategies ensure stability during long-term storage under varying pH and temperature?

Methodological Answer:

- Accelerated stability studies : Incubate samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS. Identify major degradation products (e.g., pyridine ring oxidation) .

- Buffered solutions : Store lyophilized powder at pH 5–6 (acetate buffer) to minimize hydrolysis .

- Light sensitivity : Use amber vials to prevent photodegradation of the pyridine moiety .

Q. Basic: Which analytical techniques validate purity and structural integrity?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refining crystal structures; ensure R-factor < 5% .

- HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>98%) .

- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) within 0.3% of theoretical values .

Q. Advanced: How can retrosynthetic analysis guide the design of novel analogs?

Methodological Answer:

- Disconnections : Target the C–N bond between pyridine and propanolamine. Use 4-pyridinecarboxaldehyde and 2-nitroethanol as precursors, followed by nitro reduction and HCl salt formation .

- Functional group interconversion : Replace the hydroxyl group with protected amines (e.g., Boc) for diversification .

- SAR studies : Modify the pyridine ring (e.g., fluorination at C2) to enhance bioavailability .

Q. Advanced: How are reaction intermediates characterized to troubleshoot low yields?

Methodological Answer:

- In-situ monitoring : Use FTIR to track carbonyl intermediates (e.g., Schiff base formation at 1650 cm) .

- Mass spectrometry : Identify byproducts (e.g., over-reduced amines or dimerization) via ESI-MS in positive ion mode .

- Kinetic studies : Vary reaction time and temperature to isolate rate-limiting steps (e.g., imine formation vs. reduction) .

Q. Advanced: How can thermodynamic data resolve discrepancies in solubility studies?

Methodological Answer:

- Van’t Hoff analysis : Measure solubility at 4–40°C to calculate ΔH and ΔS. Compare with COSMO-RS predictions .

- Co-solvent systems : Optimize ethanol/water ratios (e.g., 70:30 v/v) using Hansen solubility parameters .

- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with higher solubility .

属性

IUPAC Name |

2-amino-3-pyridin-4-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-8(6-11)5-7-1-3-10-4-2-7;;/h1-4,8,11H,5-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIYFUYAQNMJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797171-56-2 | |

| Record name | 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。